Cas no 2580228-46-0 (3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid)
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2580228-46-0
- EN300-27731627
- 3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid
- 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid
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- Inchi: 1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(8-5-9-16)12-7-4-6-11(10-12)13(18)19/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,20)(H,18,19)
- InChI Key: YWALQHMFYDYGSE-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C2C=CC=C(C(=O)O)C=2)CCC1)=O
Computed Properties
- Exact Mass: 291.14705815g/mol
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 75.6Ų
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731627-0.05g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
| Enamine | EN300-27731627-0.1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-27731627-0.25g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
| Enamine | EN300-27731627-0.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
| Enamine | EN300-27731627-1.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 | |
| Enamine | EN300-27731627-2.5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
| Enamine | EN300-27731627-5.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
| Enamine | EN300-27731627-10.0g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 | |
| Enamine | EN300-27731627-1g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 1g |
$1543.0 | 2023-09-10 | ||
| Enamine | EN300-27731627-5g |
3-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)benzoic acid |
2580228-46-0 | 5g |
$4475.0 | 2023-09-10 |
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid
3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid: A Comprehensive Overview
The compound with CAS No. 2580228-46-0, known as 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a cyclobutyl group substituted with a tert-butoxycarbonylamino (BOC-amino) group. The combination of these functional groups makes it a versatile compound with potential applications in drug discovery and material science.
The molecular structure of 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid is noteworthy for its cyclobutane ring, which introduces strain and reactivity into the molecule. The benzoic acid group, on the other hand, provides acidity and the potential for hydrogen bonding, which are critical properties in many biological systems. The tert-butoxycarbonylamino group serves as a protecting group for the amino functionality, making it easier to manipulate in synthetic chemistry.
Recent studies have explored the synthesis and characterization of this compound, highlighting its stability and reactivity under various conditions. Researchers have employed advanced spectroscopic techniques, such as NMR and IR spectroscopy, to confirm the molecular structure and functional groups. These studies have also revealed that the compound exhibits moderate solubility in organic solvents, making it suitable for further chemical transformations.
In terms of pharmacological applications, 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid has shown promise as a lead compound in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a valuable starting point for developing bioactive molecules. Recent research has focused on modifying the substituents on the cyclobutane ring to enhance its bioavailability and selectivity.
The synthesis of this compound typically involves multi-step reactions, including alkylation, amidation, and protection/deprotection steps. One common approach involves the coupling of a cyclobutane derivative with a benzoic acid derivative in the presence of a coupling agent such as EDC or HATU. The tert-butoxycarbonyl (BOC) group is introduced to protect the amino group during intermediate steps, ensuring regioselectivity and minimizing side reactions.
One of the most exciting developments in recent years is the application of this compound in peptide synthesis and medicinal chemistry. The BOC-amino group can be readily removed under acidic conditions, enabling precise control over the reactivity of the amino functionality during synthesis. This property has made it an invaluable tool in constructing complex molecules with high precision.
In addition to its chemical significance, 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid has also been studied for its potential in materials science. Its rigid cyclobutane ring and functional groups make it a candidate for designing novel materials with specific mechanical or electronic properties. Researchers are currently investigating its use in polymer synthesis and as a building block for advanced materials.
The environmental impact of this compound is another area of interest. Studies have shown that it degrades under specific conditions, raising questions about its biodegradability and ecological footprint. Future research will likely focus on optimizing its synthesis to minimize waste and improve sustainability.
In conclusion, 3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)benzoic acid, CAS No. 2580228-46-0, is a multifaceted compound with significant potential in various scientific domains. Its unique structure, reactivity, and functional groups make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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